

quality control measures for [Des-Tyr1]-Met-Enkephalin purchased from suppliers

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| Compound of Interest | | |
|----------------------|---------------------------|-----------|
| Compound Name: | [Des-Tyr1]-Met-Enkephalin | |
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Technical Support Center: [Des-Tyr1]-Met-Enkephalin

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for [Des-Tyr1]-Met-Enkephalin purchased from suppliers. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is **[Des-Tyr1]-Met-Enkephalin** and why is the absence of the N-terminal Tyrosine significant?

A1: [Des-Tyr1]-Met-Enkephalin is a tetrapeptide and a degradation product of the endogenous opioid pentapeptide, Met-Enkephalin.[1][2] The sequence of [Des-Tyr1]-Met-Enkephalin is Gly-Gly-Phe-Met (GGFM). The N-terminal Tyrosine residue in Met-Enkephalin is crucial for its binding to and activation of opioid receptors. Consequently, its absence in [Des-Tyr1]-Met-Enkephalin leads to a significant reduction in its affinity for these receptors, rendering it largely inactive as an opioid agonist. This makes it a useful negative control in studies involving opioid receptor signaling.

Q2: What are the expected molecular weight and formula for [Des-Tyr1]-Met-Enkephalin?



A2: The expected molecular formula for **[Des-Tyr1]-Met-Enkephalin** is C18H26N4O5S, and its calculated molecular weight is approximately 410.49 g/mol .[3][4][5][6]

Q3: What purity level should I expect for purchased [Des-Tyr1]-Met-Enkephalin?

A3: For research-grade **[Des-Tyr1]-Met-Enkephalin**, you should typically expect a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC).[4] Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity data.

Q4: How should I properly store and handle lyophilized **[Des-Tyr1]-Met-Enkephalin** powder and its solutions?

A4: Lyophilized powder should be stored at -20°C for long-term stability.[4][5] For reconstituted solutions, it is recommended to aliquot and store them at -80°C to minimize freeze-thaw cycles. Short-term storage of solutions at 4°C is also possible for a few weeks.[3]

Q5: What are the recommended solvents for reconstituting [Des-Tyr1]-Met-Enkephalin?

A5: **[Des-Tyr1]-Met-Enkephalin** is generally soluble in aqueous buffers. For hard-to-dissolve peptides, the use of a small amount of dilute acetic acid or DMSO can aid in solubilization. It is advisable to consult the supplier's datasheet for specific recommendations.

Troubleshooting Guide

Q1: My HPLC analysis shows a lower purity than specified on the Certificate of Analysis. What could be the cause?

A1: Several factors could contribute to this discrepancy:

- Improper Storage: The peptide may have degraded due to exposure to moisture, light, or elevated temperatures. Ensure the product has been stored according to the supplier's recommendations.[4][5]
- Contamination: The sample may have been contaminated during handling or reconstitution. Use sterile, high-purity solvents and clean labware.
- Incorrect HPLC Method: The HPLC parameters (e.g., column, mobile phase, gradient) may not be optimal for this specific peptide. Refer to the recommended HPLC protocol below or



the one provided by your supplier.

Q2: I am observing multiple peaks in my mass spectrometry analysis. Does this indicate impurities?

A2: While multiple peaks can indicate impurities, they could also be due to:

- Adduct Formation: The peptide may be forming adducts with salts (e.g., Na+, K+) present in the sample or mobile phase.
- Multiple Charge States: In electrospray ionization (ESI), peptides can exist in multiple charge states (e.g., [M+H]+, [M+2H]2+), resulting in different m/z peaks.
- In-source Fragmentation: The peptide may be fragmenting in the ion source of the mass spectrometer.

To confirm the identity of the main peak, compare the observed m/z with the theoretical mass of **[Des-Tyr1]-Met-Enkephalin**.

Q3: My NMR spectrum looks noisy or shows broad peaks. What can I do to improve the quality?

A3: Poor NMR spectral quality can arise from several issues:

- Low Sample Concentration: Ensure the peptide concentration is sufficient, typically greater than 0.5 mM.[7]
- Sample Aggregation: The peptide may be aggregating in the chosen solvent. Try adjusting the pH or adding a small amount of organic solvent.
- High Salt Concentration: The total salt concentration in the buffer should ideally be below 300 mM to avoid signal broadening.[7]
- Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals can lead to significant line broadening.

Quality Control Specifications



The following table summarizes the typical quality control specifications for research-grade [Des-Tyr1]-Met-Enkephalin.

| Parameter | Specification | Analytical Method |
|-------------------|---------------------------------------|------------------------|
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Purity (by HPLC) | ≥ 95% | Reverse-Phase HPLC |
| Identity | Conforms to the expected mass | Mass Spectrometry (MS) |
| Molecular Formula | C18H26N4O5S | |
| Molecular Weight | ~410.49 g/mol | Mass Spectrometry (MS) |
| Solubility | Soluble in water/aqueous buffers | Visual Inspection |

Experimental Protocols High-Performance Liquid Chromatography (HPLC)

This protocol is for determining the purity of **[Des-Tyr1]-Met-Enkephalin** using reverse-phase HPLC.

- 1. Materials:
- [Des-Tyr1]-Met-Enkephalin sample
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column
- 2. Mobile Phase Preparation:



- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- 3. Sample Preparation:
- Reconstitute the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
- Filter the sample through a 0.22 μm syringe filter before injection.
- 4. HPLC Conditions:

• Column: C18, 4.6 x 250 mm, 5 μm

• Flow Rate: 1.0 mL/min

· Detection: UV at 220 nm

• Injection Volume: 20 μL

• Gradient:

| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0 | 5 |
| 25 | 60 |
| 30 | 95 |
| 35 | 95 |

|40|5|

5. Data Analysis:

 Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks.



Mass Spectrometry (MS)

This protocol is for confirming the identity and molecular weight of **[Des-Tyr1]-Met-Enkephalin**.

- 1. Sample Preparation:
- Prepare a 10 μM solution of the peptide in 50% ACN / 50% water with 0.1% formic acid.
- 2. MS Analysis (ESI-MS):
- Infuse the sample directly into the electrospray ionization (ESI) source.
- Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.
- 3. Data Analysis:
- Look for the protonated molecular ion [M+H]+ at an m/z corresponding to the theoretical mass of [Des-Tyr1]-Met-Enkephalin (~411.5).
- Also, check for the presence of other charge states or adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for the structural analysis of **[Des-Tyr1]-Met-Enkephalin** by NMR. NMR spectroscopy is a powerful tool for studying the three-dimensional structure and conformation of peptides in solution.[8][9]

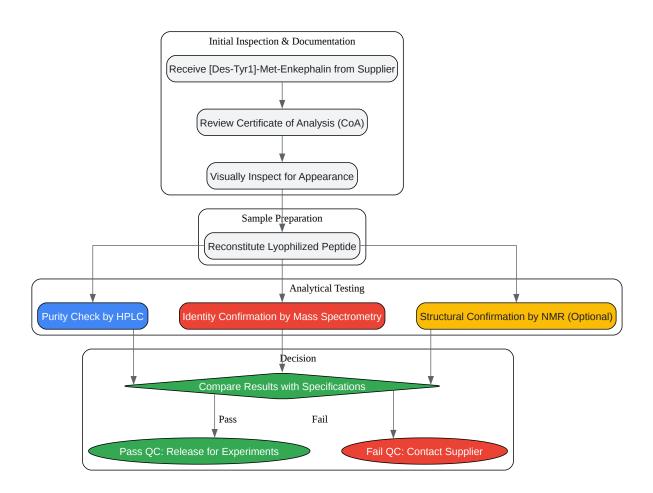
- 1. Sample Preparation:
- Dissolve the peptide in a suitable deuterated solvent (e.g., D2O or a buffer prepared in D2O)
 to a concentration of at least 0.5 mM.[7]
- If observing amide protons, use a solvent mixture of 90% H2O / 10% D2O. The pH should be maintained below 7.5.[7]
- 2. NMR Experiments:
- 1D 1H NMR: To get an overview of the sample and check for overall folding and potential aggregation.



- 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space protonproton correlations, which are crucial for determining the 3D structure.[10]
- 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.[10]
- 3. Data Analysis:
- Assign the resonances to specific protons in the peptide sequence.[10]
- Use the NOE constraints to calculate the 3D structure of the peptide using specialized software.[10]

Diagrams



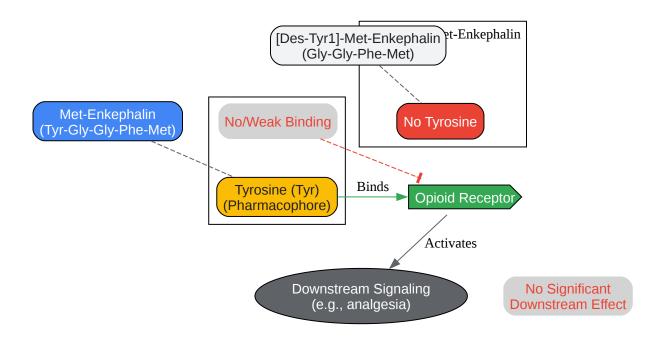


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Caption: Quality control workflow for purchased [Des-Tyr1]-Met-Enkephalin.



Caption: Chemical structure of [Des-Tyr1]-Met-Enkephalin (Gly-Gly-Phe-Met).



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Caption: Reduced opioid receptor binding of [Des-Tyr1]-Met-Enkephalin.

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